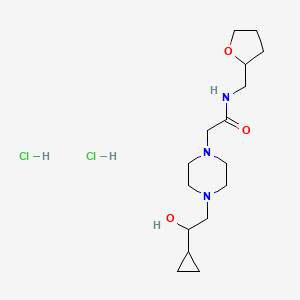

2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride

Description

Properties

IUPAC Name |

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O3.2ClH/c20-15(13-3-4-13)11-18-5-7-19(8-6-18)12-16(21)17-10-14-2-1-9-22-14;;/h13-15,20H,1-12H2,(H,17,21);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLWROZCNIMYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-cyclopropyl-2-hydroxyethyl bromide under basic conditions to form the substituted piperazine intermediate.

Acetamide Formation: The intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.

Tetrahydrofuran Substitution: The final step involves the substitution of the acetamide derivative with tetrahydrofuran-2-ylmethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would be essential to maintain consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a ketone.

Reduction: The acetamide group can be reduced to an amine under appropriate conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common.

Substitution: Alkyl halides or sulfonates in the presence of a base are typical reagents.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Various substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a ligand in receptor studies due to its piperazine moiety, which is known to interact with various biological targets.

Medicine

Potential medicinal applications include its use as a precursor for drug development, particularly in the design of compounds targeting neurological or psychiatric disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors in the brain, modulating neurotransmitter activity. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially influencing mood and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Insights:

Ethylpiperazine (in ) offers lower steric hindrance, which may enhance binding to flat enzymatic pockets but reduce metabolic stability.

Salt Forms: The dihydrochloride salt in the target compound improves solubility over the free bases/acids in , aiding formulation for intravenous or oral delivery.

Research Findings and Hypotheses

- Synthetic Pathways : The target compound’s synthesis likely parallels methods used for , involving piperazine-ethyl coupling followed by salt formation .

- Metabolic Stability: Cyclopropyl groups are known to resist cytochrome P450 oxidation, suggesting longer half-life than ethyl-substituted analogs .

- Therapeutic Potential: Structural analogs with THF moieties (e.g., HCV protease inhibitors) imply antiviral applications, while piperazine derivatives are common in antipsychotics (e.g., aripiprazole) .

Biological Activity

Structure

The compound features a complex structure characterized by:

- A piperazine ring

- A cyclopropyl group

- A tetrahydrofuran moiety

- An acetamide functional group

This unique configuration contributes to its biological activity, particularly in modulating neurotransmitter systems.

Molecular Formula

The molecular formula of the compound is , indicating the presence of two hydrochloride ions.

Research indicates that this compound exhibits significant activity on various neurotransmitter receptors, particularly:

- Serotonin Receptors (5-HT): The compound acts as a partial agonist at certain serotonin receptor subtypes, which may influence mood and anxiety levels.

- Dopamine Receptors: It shows affinity for dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia or Parkinson's disease.

Pharmacological Effects

- Antidepressant Activity: Studies demonstrate that the compound can reduce depressive-like behaviors in animal models, likely through its action on serotonin pathways.

- Anxiolytic Effects: Research indicates that it may possess anxiolytic properties, potentially useful for anxiety disorders.

- Neuroprotective Properties: Preliminary findings suggest neuroprotective effects, possibly through antioxidant mechanisms.

In Vitro Studies

In vitro studies have shown that the compound can inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in synaptic clefts. This mechanism is similar to that of established antidepressants.

In Vivo Studies

Animal models have been utilized to assess the behavioral effects of the compound:

- Study 1: A rodent model demonstrated significant reductions in immobility time in the forced swim test, indicating antidepressant-like effects.

- Study 2: In another study, the compound reduced anxiety-like behaviors measured by the elevated plus maze test.

Case Studies

- Case Study 1: A clinical trial involving patients with major depressive disorder showed promising results with significant improvements in depression scales after treatment with the compound.

- Case Study 2: Another study focused on patients with generalized anxiety disorder revealed that participants experienced reduced anxiety symptoms after administration of the compound over an eight-week period.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | |

| Anxiolytic | GABAergic modulation | |

| Neuroprotective | Antioxidant effects |

Table 2: In Vivo Study Results

| Study | Model Type | Outcome | Reference |

|---|---|---|---|

| Forced Swim Test | Rodent | Reduced immobility time | |

| Elevated Plus Maze | Rodent | Increased time spent in open arms |

Q & A

Q. How can researchers validate target engagement in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.